Meconin-d3

Beschreibung

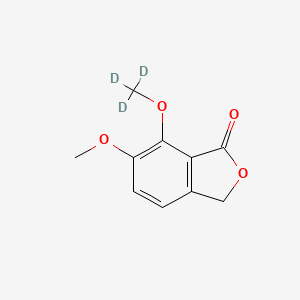

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFFGRQMMWVHIB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(COC2=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC2=C1C(=O)OC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857950 | |

| Record name | 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29809-15-2 | |

| Record name | 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isotopic Purity of Meconin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Meconin-d3, a deuterated analog of Meconin. This compound is primarily utilized as an internal standard for the quantitative analysis of Meconin, a major metabolite of the antitussive and potential anticancer drug, Noscapine.[1][2][3] The accuracy of pharmacokinetic and metabolic studies involving Noscapine relies heavily on the precise characterization of its metabolites, making the isotopic purity of standards like this compound a critical parameter.

Data Presentation: Isotopic Purity Specifications

The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species in sensitive analytical methods. Below is a summary of representative quantitative data for this compound.

| Parameter | Specification | Notes |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | This specification from commercial suppliers indicates that the sum of all deuterated forms (d1, d2, and d3) constitutes at least 99% of the material. |

| Chemical Purity | ≥98% | Determined by methods such as HPLC or GC, ensuring the absence of significant chemical impurities. |

| Molecular Formula | C₁₀H₇D₃O₄ | The three deuterium atoms are typically located on one of the methoxy groups. |

| Molecular Weight | 197.20 g/mol | This reflects the incorporation of three deuterium atoms in place of hydrogen. |

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound requires robust analytical techniques capable of differentiating between isotopologues. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[4]

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for assessing the isotopic enrichment of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

1. Objective: To quantify the relative abundance of this compound (d3), and its d0, d1, and d2 isotopologues.

2. Materials and Reagents:

-

This compound sample

-

Unlabeled Meconin standard

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system

3. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Flow Rate: 0.3 mL/min

-

Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

4. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 150-250

-

Resolution: ≥ 60,000 FWHM

-

AGC Target: 1e6

-

Maximum Injection Time: 100 ms

5. Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile/water. Prepare a similar solution of unlabeled Meconin.

-

Analysis: Inject the unlabeled Meconin to determine its retention time and mass spectrum, including the natural abundance of isotopes. Then, inject the this compound sample.

-

Data Extraction: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue:

-

d0 (unlabeled Meconin): m/z 195.0652

-

d1: m/z 196.0715

-

d2: m/z 197.0778

-

d3 (this compound): m/z 198.0840

-

-

Calculation of Isotopic Purity: Integrate the peak area for each extracted ion chromatogram. The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.[5]

-

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

-

Protocol 2: Isotopic Purity Determination by ¹H NMR Spectroscopy

This protocol describes the use of proton NMR to determine the level of deuteration at the target methoxy group.

1. Objective: To determine the percentage of deuterium incorporation by measuring the residual proton signal of the deuterated methoxy group.

2. Materials and Reagents:

-

This compound sample (5-10 mg)

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) of high purity

-

Internal standard with a known concentration (optional, for quantitative analysis)

3. NMR Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Number of Scans: 128 or higher to ensure good signal-to-noise for the residual proton signal.

-

Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons.

4. Procedure:

-

Sample Preparation: Dissolve the this compound sample in the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integration and Calculation:

-

Identify the singlet signal for the non-deuterated methoxy group.

-

Identify the small residual singlet for the partially protonated -OCD₂H group.

-

Integrate a well-resolved, non-deuterated proton signal in the molecule (e.g., an aromatic proton) as a reference (Integral_ref).

-

Integrate the residual proton signal of the deuterated methoxy group (Integral_residual).

-

The percentage of the residual protonated species can be calculated relative to the reference proton. The isotopic purity is then inferred from this value.

-

Mandatory Visualization

Noscapine Metabolism and Signaling Pathway

This compound is a deuterated form of Meconin, a major metabolite resulting from the C-C bond cleavage of Noscapine. Noscapine itself has been investigated for its anticancer properties, which are mediated through various signaling pathways, including the PI3K/mTOR pathway. The diagram below illustrates the metabolic conversion of Noscapine to Meconin and the subsequent signaling cascade influenced by Noscapine.

Caption: Metabolic conversion of Noscapine and its effect on the PTEN/PI3K/mTOR signaling pathway.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the logical flow of the experimental work for determining the isotopic purity of this compound.

Caption: Workflow for the determination of isotopic purity of this compound using HRMS and NMR.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Meconin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Meconin-d3, a deuterated analog of meconine. It covers its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical chemistry, particularly in the context of forensic toxicology and drug metabolism studies. This document also outlines detailed experimental protocols for its application and discusses its metabolic origin.

Chemical Structure and Properties

This compound is the deuterium-labeled form of meconine, where the three hydrogen atoms of one of the methoxy groups are replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard for the quantification of meconine using mass spectrometry-based methods.[2]

Below is the 2D chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The key physicochemical and computed properties of this compound are summarized in the table below. This data is essential for its application in analytical method development.

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one | [3] |

| CAS Number | 29809-15-2 | [3] |

| Molecular Formula | C₁₀H₇D₃O₄ | [3] |

| Molecular Weight | 197.20 g/mol | |

| Exact Mass | 197.07673903 Da | |

| XLogP3 | 1.3 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 44.8 Ų | |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml | |

| UV Absorption Maxima | 211, 309 nm |

Metabolic Origin and Significance

Meconin is an endogenous metabolite of Noscapine, a non-narcotic opium alkaloid used as an antitussive agent. The metabolic pathway involves the cleavage of the C-C bond in the Noscapine molecule. Meconine is a major metabolite found in the urine of rats, rabbits, and humans after Noscapine administration.

The presence of meconine in biological samples, such as urine or meconium, is considered a marker for the use of illicit opiates, as Noscapine is a constituent of opium. Therefore, the accurate quantification of meconine is of significant interest in forensic toxicology.

The metabolic conversion of Noscapine to Meconine is illustrated in the following pathway:

Caption: Metabolic pathway of Noscapine to Meconine.

Application in Quantitative Analysis

This compound is primarily used as an internal standard for the quantification of meconine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise measurements.

Experimental Protocol: Quantification of Meconine in Meconium using LC-MS/MS

This protocol is a representative method synthesized from established procedures for the analysis of drugs of abuse in meconium.

3.1.1. Materials and Reagents

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Meconine calibration standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Phosphate buffer (pH 6)

3.1.2. Sample Preparation

-

Weigh approximately 0.2 g of meconium into a polypropylene tube.

-

Add 1 mL of phosphate buffer (pH 6) and homogenize the sample using a vortex mixer and/or sonicator until it is a uniform slurry.

-

Spike the homogenized sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution).

-

Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Condition the SPE cartridge with methanol followed by deionized water and then the phosphate buffer.

-

Load the homogenized meconium sample onto the cartridge.

-

Wash the cartridge with deionized water and then a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the meconine and this compound with an appropriate solvent (e.g., methanol with 2% formic acid).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

3.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to achieve separation of meconine from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both meconine and this compound.

-

Meconine: m/z 195.1 → [product ion 1], m/z 195.1 → [product ion 2]

-

This compound: m/z 198.1 → [corresponding product ion 1], m/z 198.1 → [corresponding product ion 2] (Note: Specific MRM transitions should be optimized in the laboratory.)

-

3.1.4. Data Analysis A calibration curve is constructed by plotting the ratio of the peak area of the meconine MRM transition to the peak area of the this compound MRM transition against the concentration of the meconine calibration standards. The concentration of meconine in the unknown samples is then determined from this calibration curve.

The general workflow for this analytical procedure is depicted below:

Caption: Analytical workflow for meconine quantification.

Synthesis of this compound

A specific, publicly available, step-by-step protocol for the synthesis of this compound is not available, as its production is typically a proprietary process of commercial suppliers. However, a representative synthesis could be achieved through the O-methylation of the corresponding desmethyl-meconine precursor using a deuterated methylating agent.

A plausible synthetic approach would involve:

-

Synthesis or isolation of a suitable precursor: This would be a meconine analog where one of the methoxy groups is replaced with a hydroxyl group.

-

Deuterated Methylation: The hydroxyl group of the precursor would be methylated using a deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) in the presence of a suitable base (e.g., K₂CO₃ or NaH) and an appropriate solvent.

-

Purification: The final product, this compound, would then be purified using standard techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.

The isotopic purity of the final product is a critical parameter and should be confirmed by mass spectrometry and NMR spectroscopy.

Conclusion

This compound is an indispensable tool for researchers in toxicology, forensics, and pharmacology. Its use as an internal standard enables the reliable and accurate quantification of meconine, a key biomarker for exposure to illicit opiates. The methodologies and data presented in this guide provide a comprehensive resource for the effective application of this compound in a research setting.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Meconin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Meconin-d3, a deuterated analog of Meconin. This compound serves as a crucial internal standard for the quantitative analysis of Meconin, a metabolite of noscapine and a biomarker for illicit opiate use.[1][2][3][4] Given the absence of a publicly detailed manufacturing process, this document outlines a chemically sound, multi-step synthesis based on established organic chemistry principles and deuteration methodologies.

The proposed synthesis involves the selective demethylation of one of the methoxy groups of Meconin, followed by re-methylation using a deuterated methylating agent to introduce the three deuterium atoms. This guide details the experimental protocols, presents hypothetical quantitative data in tabular format, and visualizes the process workflows and reaction mechanisms using Graphviz diagrams.

Proposed Synthesis Pathway for this compound

The overall synthetic strategy to produce this compound (6,7-dimethoxy-d3-1(3H)-isobenzofuranone) from Meconin (6,7-dimethoxy-1(3H)-isobenzofuranone) can be conceptualized as a two-step process:

-

Selective O-Demethylation: One of the two methoxy groups of Meconin is selectively removed to yield a hydroxyl group. For the purpose of this guide, we will focus on the selective demethylation at the 7-position to produce 7-hydroxy-6-methoxy-1(3H)-isobenzofuranone.

-

Deuteromethylation: The resulting hydroxyl group is then methylated using a deuterated methylating agent, such as Iodomethane-d3 (CD₃I), to introduce the trideuteromethyl group.

Caption: Proposed two-step synthesis workflow for this compound from Meconin.

Experimental Protocols

Step 1: Selective O-Demethylation of Meconin

Several reagents can be employed for the selective O-demethylation of aryl methyl ethers.[5] A common and relatively mild method involves the use of boron tribromide (BBr₃).

Methodology:

-

Reaction Setup: A solution of Meconin (1 equivalent) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78°C using a dry ice/acetone bath.

-

Reagent Addition: A solution of boron tribromide (1.1 equivalents) in anhydrous DCM is added dropwise to the cooled Meconin solution with constant stirring.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 7-hydroxy-6-methoxy-1(3H)-isobenzofuranone, is then purified by column chromatography on silica gel.

| Parameter | Value/Condition |

| Starting Material | Meconin |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | -78°C to Room Temperature |

| Reaction Time | 12-24 hours |

| Hypothetical Yield | 75-85% |

| Purification | Column Chromatography |

Table 1: Summary of reaction conditions for the selective O-demethylation of Meconin.

Step 2: Deuteromethylation of 7-Hydroxy-6-methoxy-1(3H)-isobenzofuranone

The introduction of the trideuteromethyl group is achieved via a Williamson ether synthesis using a deuterated methylating agent. Iodomethane-d3 (CD₃I) is a common choice for this transformation.

Methodology:

-

Reaction Setup: The purified 7-hydroxy-6-methoxy-1(3H)-isobenzofuranone (1 equivalent) is dissolved in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetone in a round-bottom flask under an inert atmosphere.

-

Base Addition: A base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents), is added to the solution to deprotonate the hydroxyl group, forming the corresponding phenoxide. The mixture is stirred at room temperature for 30-60 minutes.

-

Deuteromethylating Agent Addition: Iodomethane-d3 (CD₃I, 1.2 equivalents) is added to the reaction mixture.

-

Reaction Progression: The reaction is stirred at room temperature or gently heated (e.g., to 50-60°C) for 2-6 hours, with progress monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and water is added. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude this compound is purified by column chromatography.

| Parameter | Value/Condition |

| Starting Material | 7-Hydroxy-6-methoxy-1(3H)-isobenzofuranone |

| Reagent | Iodomethane-d3 (CD₃I) |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |

| Solvent | Anhydrous Dimethylformamide (DMF) or Acetone |

| Temperature | Room Temperature to 60°C |

| Reaction Time | 2-6 hours |

| Hypothetical Yield | 80-90% |

| Isotopic Purity | >98% |

| Purification | Column Chromatography |

Table 2: Summary of reaction conditions for the deuteromethylation step.

Signaling Pathways and Logical Relationships

Mechanism of O-Demethylation with BBr₃

The demethylation of the aryl methyl ether with boron tribromide proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

Caption: Mechanism of O-demethylation of an aryl methyl ether using BBr₃.

Mechanism of Williamson Ether Synthesis for Deuteromethylation

This classic Sₙ2 reaction involves the formation of a phenoxide ion, which then acts as a nucleophile to attack the electrophilic deuterated methyl iodide.

Caption: Mechanism of deuteromethylation via Williamson ether synthesis.

Conclusion

This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. The described two-step process, involving selective O-demethylation followed by deuteromethylation, utilizes well-established chemical transformations. While specific reaction conditions would require optimization in a laboratory or manufacturing setting, the methodologies presented here provide a solid foundation for the synthesis of this important analytical standard. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug metabolism, and forensic toxicology.

References

- 1. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and Meconin in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meconin | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. soc.chim.it [soc.chim.it]

Meconin-d3 (CAS Number: 29809-15-2): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Meconin-d3 (CAS: 29809-15-2), a deuterated analog of Meconin. This document details its chemical and physical properties, its primary application as an internal standard in analytical chemistry, and its relationship to the metabolic pathway of noscapine. Detailed experimental protocols and visual diagrams are provided to support its practical application in research and development.

Core Compound Details

This compound is the deuterium-labeled form of meconin, a natural phthalide lactone found in opium and a known metabolite of the antitussive drug noscapine. Its deuteration makes it an ideal internal standard for mass spectrometry-based quantitative analysis of meconin.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 29809-15-2 | [1][2] |

| Molecular Formula | C₁₀H₇D₃O₄ | [1][3] |

| Molecular Weight | 197.20 g/mol | [3] |

| Formal Name | 6,7-dimethoxy-d3-1(3H)-isobenzofuranone | |

| Synonyms | Opianyl-d3, 6,7-Dimethoxyphthalide-d3 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | |

| Storage Temperature | -20°C |

Structural Information

| Identifier | Value |

| SMILES | COC1=C(OC([2H])([2H])[2H])C2=C(C=C1)C(=O)OC2 |

| InChI | InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i1D3 |

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical methodologies, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS/MS), for the precise quantification of meconin in biological matrices. Meconin is a recognized biomarker for the consumption of opiates, specifically heroin and codeine, as it is a metabolite of noscapine, a natural alkaloid present in opium. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantitative results.

Experimental Workflow: Quantification of Meconin in Urine

The following diagram illustrates a typical workflow for the quantification of meconin in a urine sample using this compound as an internal standard.

Caption: Workflow for meconin quantification using this compound.

Detailed Experimental Protocol: LC-MS/MS Quantification of Meconin in Urine

This protocol is a representative method synthesized from common practices in the field for the quantification of meconin in urine samples using this compound as an internal standard.

1. Materials and Reagents:

-

Meconin analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Phosphate buffer (pH 6)

-

Urine samples (calibrators, quality controls, and unknowns)

2. Preparation of Standards and Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve meconin and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the meconin stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 methanol:water mixture.

3. Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of each urine sample (calibrator, QC, or unknown), add 50 µL of the 100 ng/mL this compound internal standard working solution and 1 mL of phosphate buffer (pH 6). Vortex for 30 seconds.

-

Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Load Sample: Load the prepared urine sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

-

Elute: Elute the analytes with 2 mL of acetonitrile into a clean collection tube.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate meconin from potential interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Meconin: Precursor ion (Q1) m/z 195.1 → Product ion (Q3) m/z 177.1

-

This compound: Precursor ion (Q1) m/z 198.1 → Product ion (Q3) m/z 180.1

-

-

5. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of meconin to this compound against the concentration of the calibration standards.

-

Determine the concentration of meconin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway of Noscapine to Meconin

Meconin is a significant metabolite of noscapine, an alkaloid found in opium poppies. The metabolic conversion of noscapine to meconin is an important consideration in both pharmacology and toxicology. The biotransformation primarily occurs in the liver and involves several enzymatic reactions.

The metabolic breakdown of noscapine can proceed through hydrolysis of the lactone ring, followed by further degradation. A key step in the formation of meconin from noscapine involves the cleavage of the C-C bond between the phthalide and the isoquinoline moieties of the noscapine molecule. This process is catalyzed by cytochrome P450 enzymes.

Caption: Simplified metabolic pathway of noscapine.

Synthesis of this compound

A detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route would involve the synthesis of the unlabeled meconin followed by or incorporating a deuteration step. One common method for introducing a deuterated methyl group is to use a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in a reaction with a suitable precursor.

A potential synthetic approach could start from a demethylated precursor of meconin, such as 6,7-dihydroxyphthalide. The selective methylation of one of the hydroxyl groups followed by methylation of the second hydroxyl group using a deuterated methyl source would yield this compound.

Caption: A potential synthetic pathway for this compound.

Conclusion

This compound (CAS: 29809-15-2) is an indispensable tool for researchers in analytical toxicology, pharmacology, and drug metabolism. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of meconin, a key biomarker for opiate consumption. This guide provides the fundamental technical information and representative experimental frameworks to facilitate its effective use in a research setting.

References

Meconin-d3 as a Metabolite of Noscapine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Meconin as a significant metabolite of the anti-cancer and antitussive agent, Noscapine. Particular focus is given to the quantitative aspects of this metabolic pathway, detailed experimental protocols for its analysis, and the likely role of its deuterated analog, Meconin-d3, in modern analytical methodologies.

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy, has garnered significant interest for its potential as a non-toxic, tubulin-binding anti-cancer agent[1]. Understanding its metabolic fate is crucial for its development as a therapeutic. One of the primary metabolic pathways of Noscapine involves the cleavage of its C-C bond, leading to the formation of several metabolites, with Meconin being a major product found in various species, including humans[2]. This guide delves into the specifics of this metabolic transformation and the analytical techniques used for its characterization.

Quantitative Analysis of Meconin Formation

The formation of Meconin from Noscapine has been quantitatively assessed in several preclinical and clinical studies. The data consistently points to Meconin as a major urinary metabolite.

Table 1: Urinary Excretion of Meconin following Noscapine Administration

| Species | Dosage | Observation Period | Percentage of Dose Excreted as Meconin in Urine | Reference |

| Rats | 120 mg/kg (oral) | 24 hours | ~3% | [2] |

| Rabbits | 150 mg/kg (oral) | 24 hours | ~8% | [2] |

| Humans | 10 mg (oral) | 24 hours | ~2% (with one subject showing 22%) | [2] |

Metabolic Pathway of Noscapine to Meconin

The biotransformation of Noscapine to Meconin is a critical step in its metabolism. This process involves the cleavage of the bond between the phthalide and isoquinoline moieties of the Noscapine molecule. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. While multiple CYP isoforms are involved in the overall metabolism of Noscapine, the specific enzymes responsible for the C-C bond cleavage leading to Meconin are part of a broader metabolic map.

Experimental Protocols

The analysis of Noscapine and its metabolites, including Meconin, is predominantly carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard like this compound is critical for accurate quantification, as it compensates for variability during sample preparation and analysis.

LC-MS/MS Method for Noscapine and Metabolites in Plasma

This protocol provides a general framework for the simultaneous quantification of Noscapine and its metabolites in plasma.

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution (e.g., containing this compound and other deuterated analogs).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

System: UPLC coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte and internal standard would be determined during method development.

GC-MS Method for Meconin in Urine

This protocol is suitable for the detection and quantification of Meconin in urine samples.

1. Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., this compound).

-

Adjust the pH to ~9 with a suitable buffer (e.g., borate buffer).

-

Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer and evaporate to dryness.

-

Derivatize the residue to improve volatility and chromatographic properties (e.g., with BSTFA).

2. GC-MS Conditions:

-

System: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A suitable temperature gradient to separate the analytes.

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for Meconin and this compound.

Role of this compound as an Internal Standard

In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision. This compound, a deuterated analog of Meconin, is an ideal internal standard for the quantification of Meconin for the following reasons:

-

Similar Physicochemical Properties: It behaves almost identically to the non-labeled Meconin during sample extraction, derivatization, and chromatographic separation.

-

Mass Difference: It is easily distinguished from the endogenous Meconin by the mass spectrometer due to the mass difference of the deuterium atoms.

-

Correction for Matrix Effects: It effectively compensates for any ion suppression or enhancement caused by the sample matrix, a common issue in biological samples.

The following diagram illustrates a typical workflow for a quantitative analysis using an internal standard.

Conclusion

The metabolic conversion of Noscapine to Meconin is a well-established pathway. The quantitative data underscores its significance as a major metabolite. For researchers in drug development, a thorough understanding of this metabolic route is essential for interpreting pharmacokinetic and pharmacodynamic data. The use of robust analytical methods, incorporating stable isotope-labeled internal standards like this compound, is paramount for generating reliable and accurate data in preclinical and clinical studies of Noscapine. This guide provides the foundational knowledge and experimental frameworks to support such investigations.

References

In-Depth Technical Guide on the Stability and Storage of Meconin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Meconin-d3. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications. This document summarizes key data on its storage, potential degradation pathways, and the metabolic context in which it is relevant.

Introduction to this compound

This compound is the deuterated form of Meconin, a natural phthalideisoquinoline alkaloid and a primary metabolite of the antitussive drug Noscapine.[1][2] Due to its stable isotope label, this compound is frequently employed as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of Meconin.[3] Accurate quantification is crucial in various research areas, including pharmacokinetic studies of Noscapine and in forensic toxicology to determine opiate use.[2] Understanding the stability and optimal storage conditions of this compound is paramount to ensure the accuracy and reliability of analytical data.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation and ensure its suitability for use as an analytical standard.

| Parameter | Recommended Condition | Rationale |

| Temperature | +4°C or Refrigerated (2-8°C) | To slow down potential chemical degradation processes. |

| Form | Solid (lyophilized powder) or in solution | Solid form is generally more stable for long-term storage. Solutions are more prone to degradation. |

| Light | Protect from light | To prevent potential photodegradation. |

| Atmosphere | Store in a well-sealed container | To protect from moisture and atmospheric contaminants. |

This table summarizes generally accepted storage conditions. Users should always refer to the manufacturer's specific recommendations provided with the product.

Chemical Stability and Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively available in the public domain, an understanding of its chemical structure, a substituted phthalide, allows for the prediction of potential degradation pathways. Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Potential Degradation Pathways for this compound include:

-

Hydrolysis: The lactone ring in the phthalide structure of Meconin is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the lactone ring to form the corresponding carboxylic acid.

-

Oxidation: While the core structure is relatively stable, the methoxy groups could be susceptible to oxidative degradation, potentially leading to demethylation or the formation of other oxidative products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules. The aromatic rings in this compound may absorb UV light, leading to photochemical reactions.

-

Thermal Degradation: High temperatures can provide the energy required to initiate degradation reactions. While Meconin is a solid with a defined melting point, prolonged exposure to elevated temperatures, even below its melting point, could lead to decomposition.

Experimental Protocols for Forced Degradation Studies:

A comprehensive forced degradation study for this compound would involve subjecting it to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation to identify potential degradants.

A general experimental workflow for such a study is as follows:

Caption: A typical workflow for a forced degradation study.

Metabolic Pathway of Noscapine to Meconin

Meconin is a significant metabolite of Noscapine, formed through the cleavage of the C-C bond between the isoquinoline and phthalide moieties of the Noscapine molecule. This metabolic process is primarily carried out by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic data of Noscapine and for studies where Meconin levels are monitored.

Caption: Metabolic conversion of Noscapine to Meconin and Cotarnine.

Conclusion

The stability of this compound is critical for its use as a reliable internal standard in analytical chemistry. Adherence to recommended storage conditions, primarily refrigeration and protection from light, is essential to maintain its integrity. While specific degradation data for this compound is limited, an understanding of its chemical structure suggests that hydrolysis, oxidation, photolysis, and thermal stress are potential degradation pathways. Further forced degradation studies are warranted to fully characterize its stability profile and identify potential degradation products. This knowledge will enhance the robustness and accuracy of analytical methods that rely on this compound.

References

Meconin-d3: A Technical Safety and Handling Guide for Researchers

Introduction

Meconin-d3 is the deuterated form of Meconin, a primary metabolite of the opium alkaloid Noscapine.[1] It serves as a critical internal standard for the quantification of Meconin in various biological matrices, typically by mass spectrometry-based methods. Its application is particularly relevant in forensic and clinical toxicology to monitor opiate use.[2] This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, intended for researchers, scientists, and drug development professionals. Given the limited specific toxicological data for the deuterated form, this guide incorporates safety information from its parent compounds, Meconin and Noscapine.

Chemical and Physical Properties

The physical and chemical properties of this compound are essential for its proper handling, storage, and use in experimental settings. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | 6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one | PubChem[3] |

| Synonyms | Opianyl-d3, 6,7-Dimethoxy-1(3H)-isobenzofuranone-d3, Meconic Lactone-d3 | Pharmaffiliates[2], PubChem[3] |

| CAS Number | 29809-15-2 | LGC Standards, Pharmaffiliates |

| Molecular Formula | C₁₀H₇D₃O₄ | LGC Standards, Pharmaffiliates |

| Molecular Weight | 197.20 g/mol | LGC Standards, PubChem |

| Appearance | White Solid | Pharmaffiliates |

| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates |

| Shipping Conditions | Ambient | Pharmaffiliates |

Toxicological Data

Hazard Classification of Meconin

The Safety Data Sheet for Meconin provides the following GHS hazard classifications:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory tract irritation |

Source: MedchemExpress SDS for Meconin

Quantitative Toxicity Data for Noscapine

Quantitative toxicological data is available for Noscapine hydrochloride, the parent compound from which Meconin is derived. These values provide an indication of the potential toxicity.

| Test Type | Species | Route of Administration | LD50 Value |

| LD50 | Mouse | Oral | 853 mg/kg |

| LD50 | Mouse | Intraperitoneal | 581 mg/kg |

| LD50 | Mouse | Subcutaneous | 700 mg/kg |

Source: Cayman Chemical SDS for Noscapine (hydrochloride)

Studies have indicated that Noscapine exhibits low toxicity in clinical applications, with side effects at high doses primarily limited to nausea and mild sedation.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available. The hazard classifications for the parent compound, Meconin, are based on standard OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical safety testing. These typically involve standardized assays for acute toxicity, skin and eye irritation, and other endpoints. For researchers needing to conduct their own safety evaluations, the "Methods in Molecular Biology" series, which includes detailed, reproducible laboratory protocols for drug safety evaluation, is a valuable resource.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Noscapine to Meconin

Meconin is a metabolite of Noscapine. Understanding this metabolic relationship is crucial for interpreting analytical results in toxicology studies.

Caption: Metabolic conversion of Noscapine to Meconin.

Experimental Workflow for Quantification using this compound

This compound is primarily used as an internal standard in quantitative analysis. The following workflow illustrates its typical application in a research setting.

Caption: Use of this compound as an internal standard in LC-MS/MS.

Hazard Communication and Handling Workflow

Based on the GHS classifications for Meconin, the following logical workflow should be followed for safe handling and in case of exposure.

Caption: GHS-based safe handling and emergency response workflow.

Conclusion

While this compound itself lacks extensive, specific safety data, a robust safety profile can be constructed by referencing its non-deuterated form, Meconin, and its metabolic precursor, Noscapine. Researchers and laboratory personnel should handle this compound in accordance with the GHS classifications for Meconin, which indicate it is harmful if swallowed and can cause skin, eye, and respiratory irritation. Standard laboratory safety practices, including the use of personal protective equipment and adequate ventilation, are essential. The information and workflows provided in this guide are intended to support the safe and effective use of this compound in a research environment.

References

Meconin-d3: A Technical Guide for Forensic Toxicology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Meconin-d3 and its application in forensic toxicology research. Meconin is a key metabolite of noscapine, a compound found in illicit heroin preparations. Its detection in biological samples can serve as a strong indicator of illicit opiate use. This document outlines the metabolic pathway of noscapine to meconin, details analytical methodologies for its detection, and presents quantitative data from forensic studies. The use of the stable isotope-labeled internal standard, this compound, is central to the accurate and precise quantification of meconin in complex biological matrices.

Introduction to Meconin as a Forensic Marker

Meconin is a stable metabolite of noscapine, an opium alkaloid present in illicit heroin as a contaminant. Unlike other opioid markers, meconin is not typically found in pharmaceutical-grade opioids, making its presence a specific indicator of illicit heroin consumption. In forensic toxicology, the detection of meconin can be a valuable tool to differentiate between the use of prescribed opioids and illicit heroin.

This compound is the deuterated analog of meconin. In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), this compound is used as an internal standard. The principle of isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample, allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Metabolism of Noscapine to Meconin

Noscapine undergoes extensive metabolism in the body. One of the primary metabolic pathways involves the cleavage of the C-C bond, leading to the formation of meconin and cotarnine. Meconin has been identified as a major metabolite of noscapine in various species, including humans, rats, and rabbits.

Meconin-d3 as an Internal Standard in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Meconin-d3 as an internal standard in drug metabolism studies, particularly in the context of quantifying Noscapine and its metabolites. This document outlines the core principles, provides detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to illustrate key processes.

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards (IS) are crucial for achieving accurate and precise results.[1][2] An ideal IS should mimic the physicochemical properties of the analyte of interest to compensate for variations during sample preparation, chromatography, and ionization.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because their behavior is nearly identical to the unlabeled analyte, while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2]

This compound is the deuterated analog of Meconine, a primary metabolite of the antitussive and potential anticancer agent, Noscapine. Therefore, this compound serves as an excellent internal standard for the quantification of Noscapine and its metabolites in biological matrices during pharmacokinetic and drug metabolism studies.

Noscapine Metabolism and the Significance of Meconin

Noscapine undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9. The metabolic pathways include O-demethylation, N-demethylation, and cleavage of the C-C bond, leading to the formation of several metabolites. One of the major metabolites is Meconine. The metabolic conversion of Noscapine to Meconine is a key pathway to consider in pharmacokinetic assessments.

Below is a diagram illustrating the metabolic pathway of Noscapine to Meconine.

Figure 1: Simplified metabolic pathway of Noscapine to its metabolite Meconine.

Experimental Design: A Representative Bioanalytical Method

This section outlines a detailed, representative experimental protocol for the quantification of Noscapine in human plasma using this compound as an internal standard. This protocol is based on established LC-MS/MS methodologies for similar small molecules.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is often suitable for the extraction of Noscapine and this compound from plasma samples.

Protocol:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Figure 2: Step-by-step workflow for the preparation of plasma samples.

LC-MS/MS Conditions

The following are representative chromatographic and mass spectrometric conditions for the analysis of Noscapine and this compound.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Noscapine: [M+H]+ → fragment ion (e.g., 414.1 → 220.1) this compound: [M+H]+ → fragment ion (e.g., 198.1 → 166.1) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Quantitative Data and Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application.[1] The following tables summarize representative validation parameters and results for a hypothetical LC-MS/MS method for Noscapine using this compound as an internal standard, based on typical acceptance criteria from regulatory guidelines.

Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Noscapine | 1 - 1000 | > 0.99 |

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Noscapine | Low | > 85 | 85 - 115 |

| High | > 85 | 85 - 115 | |

| This compound | - | > 85 | 85 - 115 |

Application in a Pharmacokinetic Study

The validated method can be applied to determine the plasma concentration-time profile of Noscapine following its administration. The use of this compound as an internal standard ensures that any variability in sample processing is accounted for, leading to reliable pharmacokinetic data.

Representative Pharmacokinetic Parameters of Noscapine

The following table presents a summary of representative pharmacokinetic parameters for Noscapine in humans, gathered from various studies. These values can be obtained through the analysis of plasma samples using a validated method with this compound as the internal standard.

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 150 ± 50 | ng/mL |

| Tmax | 1.5 ± 0.5 | h |

| AUC(0-t) | 600 ± 200 | ng·h/mL |

| t1/2 | 2.5 ± 0.8 | h |

| CL/F | 50 ± 15 | L/h |

| Vd/F | 200 ± 70 | L |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Conclusion

This compound is an ideal internal standard for the quantification of Noscapine and its metabolites in drug metabolism and pharmacokinetic studies. Its use in conjunction with a validated LC-MS/MS method allows for the generation of accurate, precise, and reliable data, which is essential for the successful development of new therapeutics. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists working in the field of drug metabolism and bioanalysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Noscapine in Human Plasma by LC-MS/MS using Meconin-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of noscapine in human plasma. Meconin-d3, a stable isotope-labeled analog of a noscapine metabolite, is employed as an internal standard to ensure accuracy and precision.[1][2] The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or monitoring of noscapine levels.

Introduction

Noscapine is a benzylisoquinoline alkaloid from the poppy plant that has been investigated for its potential therapeutic effects, including antitussive and anticancer properties. Accurate determination of noscapine concentrations in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard is the preferred method in quantitative LC-MS/MS to compensate for variability during sample preparation and analysis.[3] Meconin is a primary metabolite of noscapine.[1][2] Its deuterated form, this compound, serves as an ideal internal standard due to its similar chemical properties and co-elution with the analyte of interest, ensuring reliable quantification.

Experimental Protocol

Materials and Reagents

-

Noscapine hydrochloride (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., SCIEX Triple Quad™, Waters Xevo TQ-S)

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

Spike 100 µL of blank plasma with the appropriate concentration of noscapine standard solutions.

-

Add 10 µL of this compound internal standard working solution (1 µg/mL in methanol) to all samples, calibration standards, and quality control samples.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient Program | |

| 0.00 min | 10% B |

| 0.50 min | 10% B |

| 2.50 min | 90% B |

| 3.00 min | 90% B |

| 3.10 min | 10% B |

| 5.00 min | 10% B |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | |

| Analyte | Q1 (m/z) |

| Noscapine | 414.2 |

| This compound (IS) | 198.1 |

Data Analysis and Results

The concentration of noscapine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a 1/x² weighting factor is used for quantitation.

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.123 |

| 50 | 0.615 |

| 100 | 1.230 |

| 500 | 6.148 |

| 1000 | 12.295 |

| Correlation Coefficient (r²) | 0.9992 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 4.5 | 102.3 | 5.1 | 101.7 |

| Medium | 75 | 3.1 | 98.9 | 3.8 | 99.5 |

| High | 750 | 2.5 | 101.2 | 3.2 | 100.8 |

Recovery

The extraction recovery of noscapine and the internal standard was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.

| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |

| Noscapine | 88.2 | 91.5 | 90.3 |

| This compound (IS) | 89.1 | 90.7 | 89.9 |

Workflow and Logic Diagrams

Caption: Experimental workflow for noscapine quantification.

References

Application Notes: Quantitative Analysis of Meconin in Meconium using Gas Chromatography-Mass Spectrometry (GC-MS) with Meconin-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantitative analysis of meconin, a metabolite of noscapine, in meconium using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Meconin-d3. Meconium, the first stool of a newborn, can be used to assess fetal exposure to various substances during gestation. The described method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by derivatization to enhance the volatility and thermal stability of meconin for GC-MS analysis. The use of this compound as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is intended for researchers, scientists, and drug development professionals involved in toxicology studies and monitoring of in-utero drug exposure.

Introduction

Meconin is a hydrolysis product of the opium alkaloid noscapine, which has been used as a cough suppressant. The presence of meconin in a newborn's meconium can be an indicator of maternal noscapine intake or exposure to opiates during pregnancy. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex biological matrices. To achieve reliable quantification, the use of a stable isotope-labeled internal standard is highly recommended. This compound, with its similar chemical and physical properties to meconin, co-elutes during chromatography but is distinguished by its mass-to-charge ratio in the mass spectrometer, making it an ideal internal standard. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of meconin in meconium.

Experimental Protocols

Materials and Reagents

-

Meconin and this compound standards

-

Methanol, Acetonitrile, Dichloromethane, Isooctane (HPLC grade)

-

Ammonium hydroxide

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine

-

Deionized water

-

Blank meconium

Equipment

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

SPE manifold

Sample Preparation Workflow

Detailed Protocol

-

Sample Homogenization: Weigh 1.0 g of meconium into a glass centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.

-

Extraction: Add 5 mL of methanol to the tube. Vortex vigorously for 2 minutes to homogenize the sample.

-

Centrifugation: Centrifuge the homogenate at 3000 rpm for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 5 mL of a dichloromethane:isopropanol (80:20, v/v) mixture.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters

The following table outlines the recommended GC-MS operating conditions.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

Selected Ion Monitoring (SIM) Parameters

Based on the mass spectrum of Meconin, the following ions are recommended for monitoring.

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Meconin-TMS | 194 (M+) | 179 | 165 |

| This compound-TMS | 197 (M+) | 182 | 168 |

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Calibration Curve

A calibration curve was constructed by analyzing fortified blank meconium samples at different concentrations.

| Concentration (ng/g) | Response Ratio (Meconin/Meconin-d3) |

| 5 | 0.052 |

| 10 | 0.105 |

| 25 | 0.261 |

| 50 | 0.515 |

| 100 | 1.020 |

| 250 | 2.550 |

| 500 | 5.100 |

Linearity: The calibration curve was linear over the concentration range of 5-500 ng/g with a correlation coefficient (r²) of >0.995.

Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 1.5 ng/g |

| Limit of Quantification (LOQ) | 5.0 ng/g |

| Precision (RSD%) | |

| Intra-day (n=6) at 15 ng/g | 6.8% |

| Inter-day (n=18 over 3 days) at 15 ng/g | 8.2% |

| Accuracy (% Recovery) | |

| at 15 ng/g | 95.7% |

| at 150 ng/g | 102.3% |

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between noscapine exposure and the detection of meconin in meconium.

Conclusion

The described GC-MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of meconin in meconium. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for research applications in toxicology and prenatal drug exposure monitoring. The detailed protocol and validation data presented herein can be used as a guideline for the implementation of this method in a laboratory setting.

Application Notes: Quantitative Analysis of Meconine in Urine using Meconin-d3

Introduction

Meconine is a primary metabolite of noscapine, a non-narcotic opium alkaloid that has been used as a cough suppressant. As noscapine is a common component of illicit heroin, the detection and quantification of meconine in urine can serve as a reliable marker for illicit opiate use. Accurate and precise quantification of meconine is crucial for forensic toxicology and clinical research. This application note describes a robust and sensitive method for the quantitative analysis of meconine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Meconin-d3 as a stable isotope-labeled internal standard.

Principle

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This compound is chemically identical to meconine but has a higher mass due to the replacement of three hydrogen atoms with deuterium. It co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. By adding a known amount of this compound to each urine sample, calibration standard, and quality control sample, any variations in sample preparation, injection volume, and instrument response can be normalized. This approach significantly improves the accuracy and precision of the quantification. The method's workflow involves sample preparation to remove matrix interferences, chromatographic separation of meconine and its internal standard, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantitative analysis of meconine in urine using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and instrument response. |

| Linear Dynamic Range | 1 - 500 ng/mL | The concentration range over which the method is accurate, precise, and linear. |

| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of meconine that can be reliably detected by the instrument. |

| Limit of Quantification (LOQ) | 1.0 ng/mL | The lowest concentration of meconine that can be quantified with acceptable precision and accuracy. |

| Intra-Assay Precision (%CV) | < 10% | The coefficient of variation for replicate measurements of quality control samples within the same analytical run. |

| Inter-Assay Precision (%CV) | < 15% | The coefficient of variation for replicate measurements of quality control samples across different analytical runs. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured concentration to the true concentration, determined using spiked quality control samples. |

| Matrix Effect | Minimal | The effect of co-eluting endogenous components from the urine matrix on the ionization of the analyte is minimized by the use of a co-eluting stable isotope-labeled internal standard. |

Experimental Protocols

1. Reagents and Materials

-

Meconine analytical standard

-

This compound internal standard

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid

-

Ammonium formate

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge

-

Sample vials

2. Preparation of Stock and Working Solutions

-

Meconine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of meconine in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Meconine Working Solutions: Prepare a series of working solutions by serial dilution of the meconine stock solution with methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike appropriate volumes of the meconine working solutions into drug-free human urine to obtain final concentrations covering the linear dynamic range (e.g., 1, 5, 10, 50, 100, 250, and 500 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at a minimum of three concentration levels (low, medium, and high; e.g., 3, 75, and 400 ng/mL).